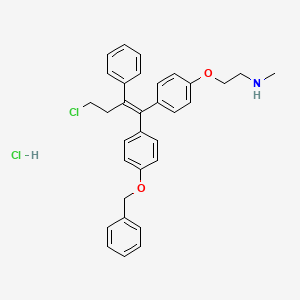
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is a chemical compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. This compound is primarily used in research settings to study its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves multiple steps, starting from the parent compound Toremifene. The key steps include:
N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom in Toremifene.
Benzyloxy Substitution:
The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学研究应用
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its chemical properties and behavior under various conditions.
Biology: Investigated for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in hormone-responsive cancers.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
作用机制
The mechanism of action of N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride involves its interaction with estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This modulation can inhibit the growth of estrogen-dependent cancer cells by blocking the proliferative effects of estrogen .
相似化合物的比较
Similar Compounds
Toremifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in breast cancer treatment.
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer.
Uniqueness
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other similar SERMs .
属性
IUPAC Name |
2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWVBZSEURSCSH-MRRLHAJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747545 |
Source


|
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-80-0 |
Source


|
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/new.no-structure.jpg)
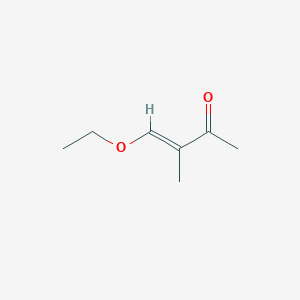

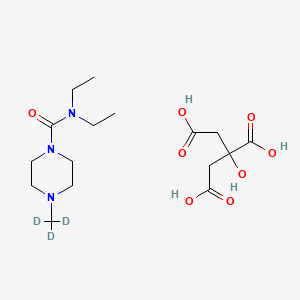
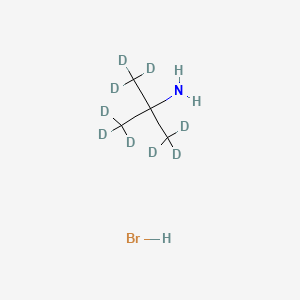
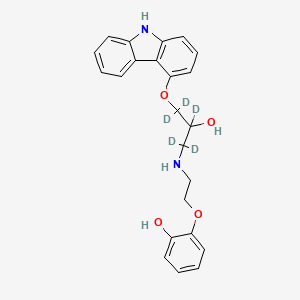
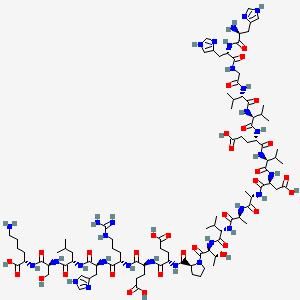
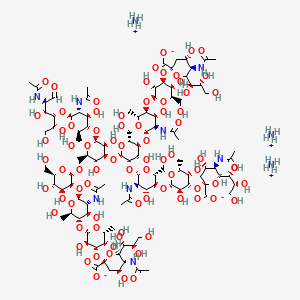
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
![Oxireno[H]isoquinoline](/img/structure/B586327.png)
